1-(Methoxymethoxy)hexane
Description
1-(Methoxymethoxy)hexane (CAS: 66675-06-7, see ) is an aliphatic ether derivative featuring a methoxymethoxy (CH₃OCH₂O–) group attached to a hexane backbone. This compound is structurally characterized by a methylene-bis(oxy) linkage between two hexyl chains, resulting in the molecular formula C₁₃H₂₈O₂ (derived from ). The methoxymethoxy group acts as a protective moiety in organic synthesis, enhancing solubility and stability in specific reactions. Its synthesis typically involves etherification reactions using reagents like chloromethyl methyl ether (MOM-Cl) under basic conditions (e.g., diisopropylethylamine, DIPEA), as exemplified in the synthesis of analogous compounds ().
Properties
IUPAC Name |
1-(methoxymethoxy)hexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-3-4-5-6-7-10-8-9-2/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGVIHMNGVDKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337365 | |
| Record name | 1-(Methoxymethoxy)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66675-06-7 | |
| Record name | 1-(Methoxymethoxy)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Methoxymethoxy)hexane can be synthesized through various methods. One common method involves the reaction of chloromethyl methyl ether with 1-hexanol. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethoxy)hexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces alkanes .
Scientific Research Applications
1-(Methoxymethoxy)hexane has various applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Methoxymethoxy)hexane involves its interaction with specific molecular targets and pathways. The methoxymethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
1-[(Hexyloxy)methoxy]hexane (Hexane, 1,1'-[methylenebis(oxy)]bis)
- Molecular Formula : C₁₃H₂₈O₂ ()
- Key Properties :
- Polar surface area (PSA): 18.46 Ų, indicating moderate polarity.
- Boiling point and solubility: Likely higher than shorter-chain analogs due to increased van der Waals interactions.
- Applications: Used as a solvent or intermediate in organic synthesis, particularly in reactions requiring non-polar yet oxygenated environments.
Hexane, 1-(2-methoxyethoxy) (CAS: 74411-12-4)
1-(Methoxymethoxy)octadecane (CAS: 105644-68-6)
Nonane, 1-(methoxymethoxy)- (CAS: 79137-09-0)
Cyclohexanone Dimethyl Acetal (1,1-Dimethoxycyclohexane)
- Molecular Formula : C₈H₁₆O₂ ()
- Structural Contrast : Cyclic acetal vs. linear methoxymethoxy ether.
- Reactivity : Acetals are more hydrolytically stable under basic conditions but cleave under acidic conditions, whereas methoxymethoxy ethers require stronger acids for deprotection .
Comparative Data Table
Biological Activity
1-(Methoxymethoxy)hexane, with the chemical formula CHO and CAS number 66675-06-7, is an organic compound derived from hexane. It features a methoxymethoxy group attached to the first carbon atom, resulting in a molecular weight of 146.23 g/mol. This compound is primarily utilized in organic synthesis as a solvent and intermediate, and its potential biological activities are currently under investigation.
This compound can be synthesized through various methods, including the reaction of chloromethyl methyl ether with 1-hexanol, typically requiring an acid catalyst under controlled temperature conditions. Industrial production often employs optimized methods for higher yields, utilizing continuous flow reactors and advanced purification techniques.
The mechanism of action for this compound involves its interaction with specific molecular targets. The methoxymethoxy group may participate in chemical reactions that influence the compound's reactivity and interactions with biomolecules. Research is ongoing to elucidate these mechanisms further.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Feature | Key Differences |
|---|---|---|
| 1-Methoxyhexane | Lacks the methoxymethoxy group | Simpler structure |
| 1-(1-Methoxyethoxy)hexane | Contains an additional ethoxy group | More complex structure |
This comparison highlights how the presence of the methoxymethoxy group may influence biological activity and reactivity.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:
- Anti-inflammatory Activity : Related compounds have shown promise in modulating inflammatory responses. For instance, studies involving hexane extracts from various plant sources have demonstrated significant effects on mast cell activity and inflammatory markers . These findings suggest that derivatives like this compound could exhibit similar properties.
- Antioxidant Potential : Research on other hexane derivatives indicates potential antioxidant activities. For example, extracts containing polyphenolic compounds have been noted for their ability to scavenge free radicals and reduce oxidative stress . This suggests that this compound may also possess antioxidant properties worth exploring.
Future Directions
The exploration of this compound's biological activity is still in its infancy. Future research should focus on:
- In Vivo Studies : Conducting comprehensive in vivo assessments to evaluate the compound's pharmacokinetics and therapeutic potential.
- Mechanistic Studies : Investigating the specific molecular pathways influenced by this compound to identify its role in biological systems.
- Broader Applications : Exploring its use in medicinal chemistry, particularly in developing new therapeutic agents targeting inflammation or oxidative stress.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
